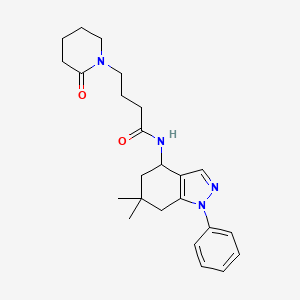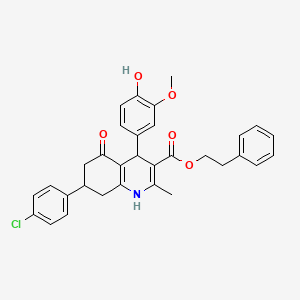![molecular formula C17H13N3O3 B5178423 5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178423.png)
5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BPT, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It is a pyrimidine derivative that has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of BPT is not fully understood. However, it is believed that BPT exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPT has also been shown to inhibit the production of certain inflammatory cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPT has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques. BPT has also been shown to be relatively stable under various experimental conditions. However, BPT has some limitations as a research tool. It is a relatively new compound, and its potential toxicity and side effects are not fully understood. Further studies are needed to fully understand the safety profile of BPT.
Orientations Futures
There are several future directions that can be explored in the study of BPT. Further studies are needed to fully understand the mechanism of action of BPT. The potential applications of BPT in the treatment of various diseases, including cancer and inflammatory diseases, should be further explored. The safety profile of BPT should also be further studied to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, or BPT, is a promising chemical compound that has potential applications in the field of medicine. Its anti-cancer and anti-inflammatory properties have been extensively studied, and further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Méthodes De Synthèse
BPT can be synthesized through a multi-step process that involves the condensation of 2-aminobiphenyl and barbituric acid. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis of BPT has been extensively studied, and various methods have been proposed to improve its yield and purity.
Applications De Recherche Scientifique
BPT has been shown to have potential applications in various scientific research studies. It has been studied for its anti-cancer properties and has been found to inhibit the growth of various cancer cells. BPT has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-15-13(16(22)20-17(23)19-15)10-18-14-9-5-4-8-12(14)11-6-2-1-3-7-11/h1-10H,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDDIGJTISXHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=CC3=C(NC(=O)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorobenzyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5178345.png)
![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)
![1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5178371.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)

![1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol](/img/structure/B5178386.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5178397.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
![2-{2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5178407.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5178416.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)

